(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-1-benzyl-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-25-24(17-27-20-11-13-22(14-12-20)32-21-9-5-2-6-10-21)34(30,31)28(23-15-16-33-26(23)25)18-19-7-3-1-4-8-19/h1-17,27H,18H2/b24-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKYVCAOBOIGQ-ULJHMMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 434.49 g/mol
- CAS Number : 894672-94-7
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. The thiazine moiety is known for its role in modulating biological pathways related to inflammation and cancer cell proliferation.
Enzymatic Inhibition
Preliminary studies suggest that this compound may inhibit certain kinases involved in tumor growth. For instance, it has shown promise as an inhibitor of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation.
Antimicrobial Activity
A notable aspect of this compound's biological profile is its antimicrobial activity. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was subjected to evaluation against standard bacterial strains, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
Cytotoxicity
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards human promyelocytic leukemia HL-60 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 10 |
| MCF-7 | 20 |
| A549 | 15 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
